Pico145 is classified as a synthetic organic compound. Its IUPAC name is 7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]purine-2,6-dione. This compound was synthesized and characterized in studies aimed at enhancing the understanding of TRPC channel functions and their implications in health and disease .
The molecular structure of Pico145 features several notable components:
The structural characteristics of Pico145 are essential for its function as an inhibitor of TRPC channels, allowing it to interact effectively with the target proteins .
Pico145 primarily functions through competitive inhibition of TRPC channels. It has been shown to inhibit muscarinic receptor-mediated currents in intestinal smooth muscle cells, specifically targeting the muscarinic cation current (mI CAT). The compound's inhibitory effects were quantified with an IC50 value of approximately 3.1 picomolar against currents evoked by GTPγS, demonstrating its high potency . Additionally, Pico145 does not significantly affect other ion channels such as TRPC3 or TRPV1, indicating its specificity for TRPC1/4/5 channels .
The mechanism by which Pico145 inhibits TRPC channels involves competitive binding to the channel sites that are typically activated by endogenous ligands or other agonists. Upon binding, Pico145 prevents calcium influx through these channels, thereby modulating cellular responses that depend on calcium signaling. This inhibition has been shown to affect various physiological processes, including smooth muscle contraction and intestinal motility, making it a valuable tool for studying gastrointestinal physiology .
Pico145 exhibits several physical and chemical properties that are relevant to its function:
These properties facilitate its use in biological assays and pharmacological studies .
Pico145 has significant applications in scientific research:
The pharmacological targeting of Transient Receptor Potential Canonical (TRPC) channels—particularly the TRPC1, TRPC4, and TRPC5 isoforms—has evolved significantly since the identification of TRPC1 as the first mammalian TRP channel in 1995. Early efforts were hampered by a lack of selective modulators and incomplete understanding of channel stoichiometry. TRPC1 does not form functional homomeric channels but serves as an essential auxiliary subunit in heterotetrameric complexes with TRPC4 and/or TRPC5, which exhibit distinct biophysical properties compared to homomers (e.g., reduced Ca²⁺ permeability, outwardly rectifying current-voltage relationships) [1] [9]. Initial tool compounds like N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide (ML204) and (-)-Englerin A provided foundational insights but suffered from limitations: ML204 exhibited moderate potency (IC₅₀ ~1–5 µM) and off-target effects on potassium channels, while (-)-Englerin A, though potent (EC₅₀ ~18–26 nM), activated multiple TRPC1/4/5 configurations non-selectively [4] [5]. These early agents highlighted the need for high-affinity, subtype-selective inhibitors to probe the pathophysiological roles of TRPC1/4/5 heteromers.
Table 1: Evolution of TRPC1/4/5 Pharmacological Tools
Compound | Type | Potency (IC₅₀/EC₅₀) | Key Limitations |
---|---|---|---|
ML204 | Inhibitor | 1–5 µM | Off-target effects on K⁺ channels |
(-)-Englerin A | Activator | 18–26 nM | Non-selective TRPC1/4/5 activation |
Clemizole | Inhibitor | ~300 nM | Histamine H₁ receptor antagonism |
Pico145 | Inhibitor | 0.9–4.0 nM | High selectivity for TRPC1/4/5 |
TRPC1/4/5 heteromers are implicated in diverse pathological processes via their roles as non-selective cation channels permeable to Na⁺, K⁺, and Ca²⁺. Their activation triggers membrane depolarization and calcium influx, modulating cellular signaling cascades in specific tissues:
Table 2: Disease Models Linked to TRPC1/4/5 Channel Activity
Disease Area | Channel Composition | Mechanistic Role | Intervention Outcome |
---|---|---|---|
Epilepsy | TRPC5 homomers | Seizure propagation, neuronal death | Reduced mortality in knockout models |
Chronic Kidney Disease | TRPC1/5 heteromers | Podocyte injury, proteinuria | AC1903 reduces proteinuria in mice |
GI Hypercontractility | TRPC4-mediated mICAT | Muscarinic receptor-dependent cation influx | Pico145 normalizes intestinal motility |
Anxiety | TRPC4/5 corticolimbic | Fear memory consolidation | BI 135889 in clinical trials (Phase I) |
Pico145 (also designated HC-608) emerged from systematic optimization of xanthine-based scaffolds pioneered by Hydra Biosciences. Initial screening identified Compound 31 as a low-nanomolar inhibitor of TRPC4 (IC₅₀ ~50 nM), but with suboptimal pharmacokinetics. Structure-activity relationship studies revealed:
Cryo-electron microscopy (cryo-EM) structures of human TRPC5 bound to Pico145 (resolution: 3.0 Å) elucidated its mechanism: Pico145 displaces phosphatidylinositol 4,5-bisphosphate (PIP₂) from a conserved inter-subunit pocket between transmembrane helices S1–S4 and S5–S6. This pocket, lined by residues Phe414, Tyr374, and Leu515, is critical for channel gating. PIP₂ displacement stabilizes the closed state, preventing conformational changes required for ion conduction [6] [8]. Additionally, Pico145 binding allosterically modulates a putative intracellular zinc site involving His393 and Cys554, further inhibiting channel activity [8].
Table 3: Key Stages in Pico145 Optimization
Parameter | Compound 31 | Intermediate Analog | Pico145 (HC-608) |
---|---|---|---|
TRPC4 IC₅₀ | 50 nM | 5 nM | 1.8 nM |
TRPC1/5 Heteromer IC₅₀ | Not reported | 0.5 nM | 0.9 nM |
Metabolic Stability | Low (t₁/₂ < 30 min) | Moderate | High (t₁/₂ > 120 min) |
Binding Mechanism | Competitive with Englerin A | PIP₂ displacement | Confirmed PIP₂ displacement |
These advances enabled Pico145’s use as a clinical probe: its oral bioavailability and picomolar potency facilitated in vivo validation in kidney disease models (GFB-887/Goldfinch Bio) and anxiety disorders (BI 135889/Boehringer Ingelheim), both derivatives leveraging the xanthine pharmacophore refined in Pico145 [4] [10]. The structural insights from Pico145-bound TRPC5 further inspired next-generation inhibitors, such as quinazolinone derivatives designed to exploit the same lipid-displacement mechanism [10].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7